
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamide, also known as Isothiazolidinone, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields.
Wirkmechanismus
The mechanism of action of 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. It has been found to inhibit the activity of bacterial and fungal enzymes, such as enoyl-acyl carrier protein reductase and chitin synthase, respectively. 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has also been shown to inhibit the activity of viral enzymes, such as reverse transcriptase. Additionally, 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has been found to inhibit the activity of cancer cell proteins, such as the proteasome.
Biochemische Und Physiologische Effekte
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has also been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone in lab experiments is its broad-spectrum antimicrobial activity. It can be used to inhibit the growth of various microorganisms, making it a useful tool in microbiology research. Additionally, 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has been found to have low toxicity, making it a safer alternative to other antimicrobial agents. However, one of the limitations of using 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone in lab experiments is its limited solubility in water. This can make it difficult to prepare solutions of 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone for certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone. One direction is to further investigate its potential as a cancer treatment. 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has shown promising results in vitro, but more studies are needed to determine its efficacy in vivo. Another direction is to investigate its potential as a treatment for inflammatory diseases. 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has been shown to inhibit the production of pro-inflammatory cytokines, but more studies are needed to determine its effectiveness in treating inflammatory diseases in animal models. Additionally, future research could focus on improving the solubility of 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone in water to increase its usefulness in lab experiments.
Synthesemethoden
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone can be synthesized through the reaction of 2-methylbenzenesulfonyl chloride with thiomorpholine-1,1-dioxide and 2-(thiophen-2-ylmethyl)amine. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone.
Wissenschaftliche Forschungsanwendungen
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has been studied extensively for its potential application in the field of medicine. It has been found to exhibit antimicrobial, antifungal, antiviral, and anticancer properties. 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to exhibit antiviral activity against the herpes simplex virus and human immunodeficiency virus. Additionally, 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamideinone has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment.
Eigenschaften
Produktname |
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-thienylmethyl)benzenesulfonamide |
|---|---|
Molekularformel |
C15H16N2O5S3 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
2-methyl-N-(thiophen-2-ylmethyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H16N2O5S3/c1-11-9-12(17-15(18)6-8-24(17,19)20)4-5-14(11)25(21,22)16-10-13-3-2-7-23-13/h2-5,7,9,16H,6,8,10H2,1H3 |
InChI-Schlüssel |
MPNIDRNSLOHNKS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NCC3=CC=CS3 |
Kanonische SMILES |
CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NCC3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide](/img/structure/B240935.png)
![4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide](/img/structure/B240937.png)
![N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B240939.png)
![N-[3'-acetyl-5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B240945.png)
![(4',7'-dimethyl-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240947.png)
![N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide](/img/structure/B240952.png)
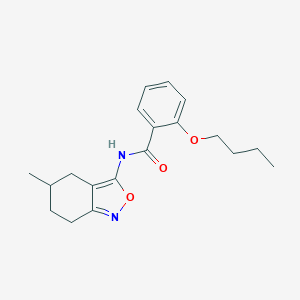
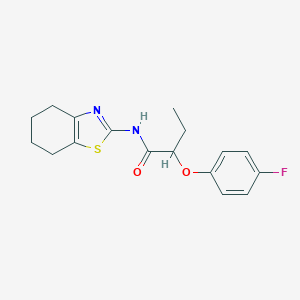
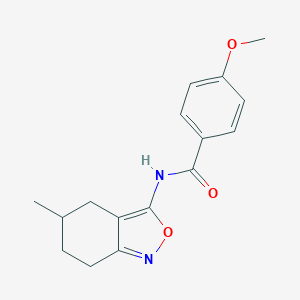
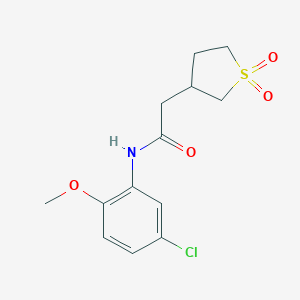
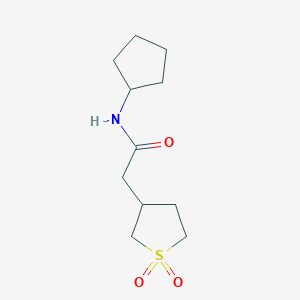
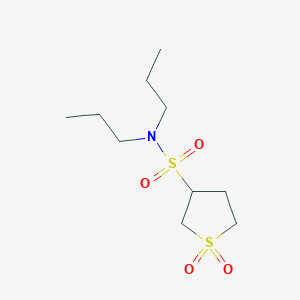
![1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B240965.png)